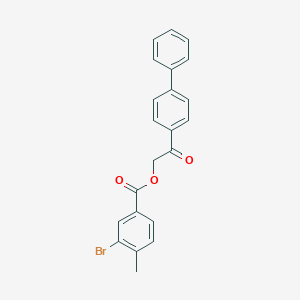![molecular formula C20H20ClNO5 B341327 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341327.png)
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a chloro-methylphenyl group, and an oxobutanoate moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl isocyanate with 3-chloro-4-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as anhydrous aluminum chloride, which facilitates the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: The presence of chloro and methoxy groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenyl isocyanate: Shares the methoxyphenyl group and is used in similar synthetic applications.
3-Chloro-4-methylphenyl isocyanate: Contains the chloro-methylphenyl group and is used in the synthesis of various urea derivatives.
Uniqueness
What sets 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure provides versatility in both synthetic and biological contexts .
Eigenschaften
Molekularformel |
C20H20ClNO5 |
|---|---|
Molekulargewicht |
389.8 g/mol |
IUPAC-Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-(3-chloro-4-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H20ClNO5/c1-13-3-6-15(11-17(13)21)22-19(24)9-10-20(25)27-12-18(23)14-4-7-16(26-2)8-5-14/h3-8,11H,9-10,12H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
WOVLXUQARGJSDV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-[(4-hydroxyphenyl)amino]-4-oxobutanoate](/img/structure/B341249.png)


![2-Methylpropyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341255.png)





![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B341262.png)
![Pentyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341264.png)


